phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate is a compound that features a phenyl group, an imidazole ring, and a carbamate functional group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate typically involves the reaction of 4-(1-methylimidazol-2-yl)aniline with phenyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the phenyl chloroformate, forming the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. The carbamate group can interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-[4-(2-methylimidazol-1-yl)phenyl]carbamate
- Phenyl N-[4-(1H-imidazol-2-yl)phenyl]carbamate
- Phenyl N-[4-(1H-benzimidazol-2-yl)phenyl]carbamate
Uniqueness
Phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate is unique due to the presence of the 1-methylimidazole moiety, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O2/c1-20-12-11-18-16(20)13-7-9-14(10-8-13)19-17(21)22-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,21) |
InChI Key |
HXLFIKZVKSMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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